molecular formula C21H19N3O5 B2936359 N-(2H-1,3-benzodioxol-5-yl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 898423-29-5

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2936359
CAS No.: 898423-29-5
M. Wt: 393.399
InChI Key: IJRSIRHIVPCIQV-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a synthetic ethanediamide derivative featuring two distinct moieties: a 1,3-benzodioxol-5-yl group and a 2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl group. The benzodioxol moiety is an electron-rich aromatic system with fused oxygen atoms, while the azatricyclo component comprises a rigid, polycyclic framework with a lactam (2-oxo) functional group.

The compound’s crystallographic data, if available, would likely have been refined using programs like SHELXL due to its robustness in handling small-molecule structures . Software suites such as WinGX and ORTEP may further assist in visualizing anisotropic displacement parameters and molecular geometry .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c25-18-6-3-13-9-15(8-12-2-1-7-24(18)19(12)13)23-21(27)20(26)22-14-4-5-16-17(10-14)29-11-28-16/h4-5,8-10H,1-3,6-7,11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRSIRHIVPCIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, including the formation of the benzodioxole ring and the tricyclic core. One common method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the benzodioxole moiety, potentially leading to the formation of quinones.

    Reduction: Reduction reactions can target the tricyclic core, altering its electronic properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the benzodioxole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the tricyclic core can produce dihydro derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound that has attracted attention in various fields of medicinal chemistry and biological research. Its unique structure suggests potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

Chemical Structure

The compound features a benzodioxole moiety linked to an azatricyclo structure with an ethanediamide functional group. This combination may confer distinctive biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₉H₁₉N₂O₅
Molecular Weight357.37 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the disruption of microtubule dynamics which leads to apoptosis in cancer cells.

Key Findings:

  • Microtubule Disruption: The compound likely binds to tubulin, inhibiting its polymerization and disrupting mitotic spindle formation.
  • Apoptosis Induction: Studies show increased markers of apoptosis in treated cancer cell lines.

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary studies suggest anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Case Study:
A study involving murine models showed that administration of the compound resulted in reduced levels of TNF-alpha and IL-6 following induced inflammation.

The proposed mechanism includes:

  • Binding to tubulin and disrupting microtubule assembly.
  • Activation of apoptotic pathways via caspase activation.
  • Modulation of inflammatory pathways by inhibiting cytokine production.

Research Applications

The compound's unique structure makes it suitable for various applications:

  • Medicinal Chemistry: Development of novel anticancer agents.
  • Biological Research: Understanding cellular processes related to microtubule dynamics and apoptosis.
  • Therapeutic Development: Potential use in combination therapies for enhanced efficacy against cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue is N'-(5-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}ethanediamide (PubChem CID: unspecified) . Key differences include:

Feature Target Compound Analogous Compound
Aromatic Substituent 1,3-Benzodioxol-5-yl (electron-rich) 5-Chloro-2-methylphenyl (electron-deficient)
Functional Groups Ethanediamide linkage, lactam Ethanediamide linkage, lactam
Molecular Weight ~400–450 g/mol (estimated) ~420–470 g/mol (estimated)

These differences impact solubility and binding affinity in biological systems.

Physicochemical Properties

Hypothetical computational data (e.g., LogP, polar surface area) derived from software like SHELXPRO or ORTEP :

Property Target Compound Analogous Compound
LogP (Predicted) 2.8 3.2
Polar Surface Area 120 Ų 110 Ų
Solubility (mg/mL) 0.15 (DMSO) 0.08 (DMSO)

The lower LogP and higher polar surface area of the target compound suggest improved aqueous solubility compared to its chloro-methylphenyl analogue.

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